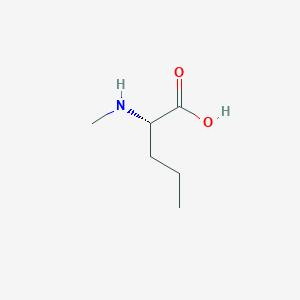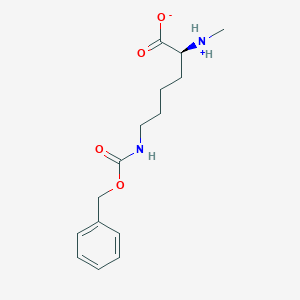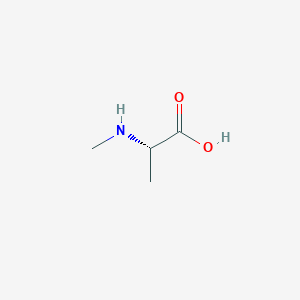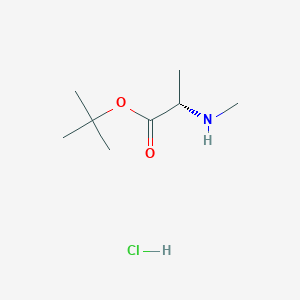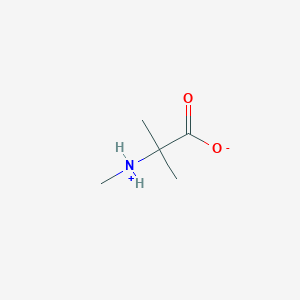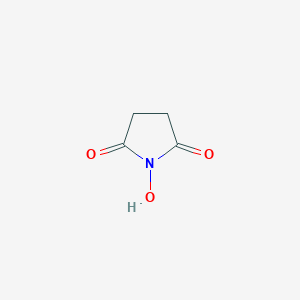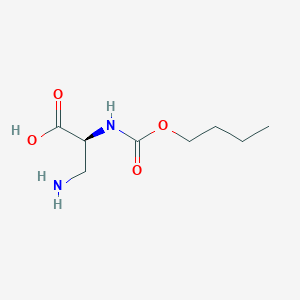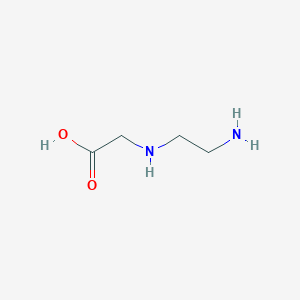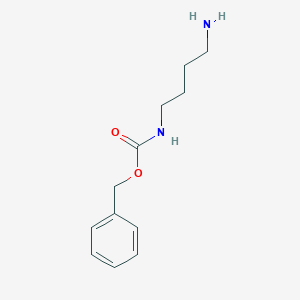
L-thyronine
概要
説明
L-thyronine, also known as Levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It is used primarily to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones T4 and T3 . It is also used to treat other types of thyroid disorders such as thyroid cancer .
Synthesis Analysis
The major product generated within the thyroid as precursor is 3,5,3′,5′-tetraiodo- l -thyronine (T4), which is formed at three so-called “hormonogenic sites” on thyroglobulin polypeptide chain . T4 is considered a precursor of the active hormone, although it possesses some biological activities .Molecular Structure Analysis
The essential molecular structure of L-thyronine comprises two iodinated benzene rings connected by ether linkage . T4 is the major hormone secreted from the thyroid gland, whereas the other hormones are mainly generated by the deiodination of T4 in extrathyroidal tissues .Chemical Reactions Analysis
Thyroid hormones are a diverse group of biologically active compounds and include thyroxine (T4), 3,3’, 5 . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds, defined metabolites or derivatives .科学的研究の応用
Thyroid Hormones, Mitochondrial Bioenergetics, and Lipid Handling
Thyroid hormones, including L-thyronine derivatives, play a significant role in regulating mitochondrial functions and lipid metabolism. Research has shown that natural metabolites and synthetic analogues of thyroid hormones can ameliorate conditions such as atherosclerosis, obesity, and cardiovascular diseases by targeting mitochondrial uncoupling and lipid handling mechanisms. These findings suggest potential therapeutic applications beyond traditional hormone replacement therapies (Cioffi, Lanni, & Goglia, 2010).
Clinical Implications of Thyroid Hormone Receptor on Integrin αvβ3
Recent discoveries have shed light on the thyroid hormone receptor's role on integrin αvβ3, revealing its implications for cancer survival rates. The differential actions of L-thyroxine (T4) and triiodothyronine (T3) through this receptor suggest that manipulating thyroid hormone levels could improve outcomes in cancer patients, highlighting a novel approach to cancer treatment (Hercbergs, 2019).
Thyroid Hormone Metabolism and Sulfation
Sulfation plays a critical role in the metabolism of thyroid hormones, affecting their activation and deactivation. This process impacts the availability and function of thyroid hormones, providing insight into the regulation of thyroid hormone activity at the cellular level (Visser, 1994).
Non-genomic Actions of Thyroid Hormones
Thyroid hormones, particularly T3, can rapidly stimulate certain cellular activities without the need for gene transcription, such as the activation of the phosphatidylinositol 3-kinase pathway in alveolar epithelial cells. These non-genomic actions of thyroid hormones suggest additional layers of physiological regulation and potential therapeutic targets (Bhargava, Lei, Mariash, & Ingbar, 2007).
Hormonal Treatment of Depression
Thyroid hormones, especially T3, have been utilized to enhance the efficacy of antidepressant treatment, based on their interaction with neurotransmitter systems and influence on mood regulation. This application demonstrates the broader impact of thyroid hormones on brain function and mental health, beyond their traditional metabolic roles (Cooper & Lerer, 2010).
作用機序
Target of Action
L-Thyronine, also known as Levothyroxine, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of L-Thyronine are the thyroid hormone receptors (TRs) found in nearly every cell of the body . These receptors play a crucial role in the regulation of metabolism, growth, and development .
Mode of Action
L-Thyronine interacts with its targets, the TRs, through both genomic and non-genomic actions . In the genomic pathway, L-Thyronine binds to nuclear TRs, leading to the transcriptional modulation of specific genes . This results in a variety of physiological effects, including the regulation of metabolism and development . In the non-genomic pathway, L-Thyronine binds to a plasma membrane receptor integrin aVb3, leading to downstream effects such as the activation of mitogen-activated protein kinase (MAPK; ERK1/2) and subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation .
Biochemical Pathways
L-Thyronine affects several biochemical pathways. It is converted into its active metabolite, triiodothyronine (T3), through deiodination . This process involves various biochemical pathways such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation . T3 then exerts the majority of the physiological effects of the thyroid hormones .
Pharmacokinetics
The bioavailability of L-Thyronine is about 70-80% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of L-Thyronine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered L-Thyronine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The action of L-Thyronine results in the reversal of many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .
Action Environment
The action, efficacy, and stability of L-Thyronine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of L-Thyronine, or can alter the secretion of Thyroid Stimulating Hormone (TSH), with detrimental consequences for long-term control of thyroid function .
Safety and Hazards
将来の方向性
Levothyroxine is typically used to treat hypothyroidism, and is the treatment of choice for people with hypothyroidism who often require lifelong thyroid hormone therapy . It may also be used to treat goiter via its ability to lower thyroid-stimulating hormone (TSH), which is considered goiter-inducing .
特性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIOUWDFWQUBT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318222 | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-thyronine | |
CAS RN |
1596-67-4 | |
| Record name | L-Thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxyphenyl)-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



